25-NBD Cholesterol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C33H48N4O4 |

|---|---|

分子量 |

564.8 g/mol |

IUPAC 名称 |

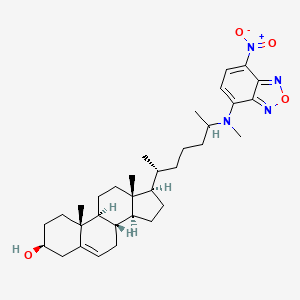

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C33H48N4O4/c1-20(7-6-8-21(2)36(5)28-13-14-29(37(39)40)31-30(28)34-41-35-31)25-11-12-26-24-10-9-22-19-23(38)15-17-32(22,3)27(24)16-18-33(25,26)4/h9,13-14,20-21,23-27,38H,6-8,10-12,15-19H2,1-5H3/t20-,21?,23+,24+,25-,26+,27+,32+,33-/m1/s1 |

InChI 键 |

RMGLSQAGXRZCPZ-NJHFEEIUSA-N |

手性 SMILES |

C[C@H](CCCC(C)N(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-])[C@H]3CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C |

规范 SMILES |

CC(CCCC(C)N(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-])C3CCC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C |

产品来源 |

United States |

Foundational & Exploratory

25-NBD Cholesterol: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 25-NBD Cholesterol, a fluorescent analog of cholesterol widely utilized in cellular and molecular research. It details the compound's properties, experimental applications, and its role in elucidating complex signaling pathways involved in cholesterol transport and metabolism.

Core Properties of this compound

This compound, chemically known as 25-[N-[(7-nitro-2-1,3-benzoxadiazol-4-yl)methyl]amino]-27-norcholesterol, is a vital tool for distinguishing exogenous from endogenous cholesterol in various biological systems.[][2] Its utility stems from the covalent attachment of a nitrobenzoxadiazole (NBD) fluorophore to the cholesterol backbone, which imparts fluorescent properties, allowing for real-time visualization and quantification of cholesterol dynamics within live cells.[][3] The NBD group confers a green fluorescence signal, making it compatible with standard fluorescence microscopy and spectroscopy instrumentation.[][3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative properties of this compound is presented below. These values are crucial for designing and interpreting experiments involving this fluorescent probe.

| Property | Value | Notes |

| Molecular Formula | C₃₃H₄₈N₄O₄ | [2] |

| Molecular Weight | 564.76 g/mol | [2] |

| Excitation Maximum (λex) | ~463-473 nm | Environment-dependent. |

| Emission Maximum (λem) | ~533-545 nm | Environment-dependent; shifts to shorter wavelengths in more hydrophobic environments. |

| Fluorescence Lifetime (τ) | ~4.4 - 5.1 ns | Sensitive to the local membrane environment; decreases with increased hydration.[4] |

| Appearance | Powder | [2] |

| Storage Conditions | -20°C | [2] |

Key Experimental Applications and Protocols

This compound is instrumental in a variety of assays designed to probe cholesterol transport and metabolism. Below are detailed protocols for some of its primary applications.

Cellular Cholesterol Efflux Assay

This assay quantifies the movement of cholesterol from cells to extracellular acceptors, a critical process in reverse cholesterol transport.

Methodology:

-

Cell Culture and Labeling:

-

Seed macrophages (e.g., THP-1 or primary macrophages) in a 96-well plate and differentiate as required.

-

Label the cells by incubating with a medium containing 5 µM this compound for 4-6 hours at 37°C. This allows for the incorporation of the fluorescent cholesterol analog into the cellular cholesterol pools.

-

-

Equilibration:

-

After labeling, wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.

-

Incubate the cells in a serum-free medium for 1-2 hours to allow for the equilibration of this compound within the intracellular compartments.

-

-

Cholesterol Efflux:

-

Induce cholesterol efflux by incubating the cells with a medium containing cholesterol acceptors, such as Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL), for a defined period (typically 1-4 hours).

-

-

Quantification:

-

Following the efflux period, collect the extracellular medium.

-

Lyse the cells using a suitable lysis buffer (e.g., 0.1% SDS in PBS).

-

Measure the fluorescence intensity of both the medium and the cell lysate using a fluorescence plate reader (Excitation: ~463 nm, Emission: ~536 nm).

-

-

Calculation:

-

The percentage of cholesterol efflux is calculated as: (Fluorescence in medium / (Fluorescence in medium + Fluorescence in cell lysate)) * 100

-

Cellular Cholesterol Uptake and Trafficking via Fluorescence Microscopy

This protocol enables the visualization of cholesterol uptake and its subsequent intracellular trafficking pathways.

Methodology:

-

Cell Preparation:

-

Grow adherent cells (e.g., hepatocytes, fibroblasts) on glass-bottom dishes or coverslips suitable for microscopy.

-

-

Labeling:

-

Prepare a labeling solution by complexing this compound with a carrier molecule like methyl-β-cyclodextrin (MCD) to enhance its solubility and delivery to cells. A typical ratio is 1:10 (cholesterol:MCD).

-

Incubate the cells with the this compound-MCD complex in a serum-free medium for a short duration (e.g., 5-30 minutes) at 37°C.

-

-

Washing and Chasing:

-

Wash the cells thoroughly with PBS to remove the labeling solution.

-

To follow the intracellular trafficking, incubate the cells in a fresh, probe-free medium for various time points (a "chase" period).

-

-

Imaging:

-

Mount the coverslips or dishes on a confocal or epifluorescence microscope.

-

Acquire images using appropriate filter sets for the NBD fluorophore (e.g., FITC/GFP channel).

-

For co-localization studies, cells can be simultaneously stained with organelle-specific markers (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria).

-

-

Image Analysis:

-

Analyze the acquired images to determine the subcellular localization of this compound over time, providing insights into its transport pathways.

-

Elucidation of Signaling Pathways

This compound has been pivotal in dissecting the molecular machinery governing cholesterol homeostasis. Below are diagrams of key signaling pathways investigated using this probe.

References

25-NBD Cholesterol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 25-NBD Cholesterol, a fluorescently labeled analog of cholesterol widely utilized in cellular and molecular research. This document details its structure, physicochemical properties, and applications, with a focus on providing practical information for its use in experimental settings.

Introduction

This compound (25-[N-[(7-nitro-2-1,3-benzoxadiazol-4-yl)methyl]amino]-27-norcholesterol) is a derivative of cholesterol that has been modified with a nitrobenzoxadiazole (NBD) fluorophore. This fluorescent tag allows for the visualization and tracking of cholesterol in various biological systems, making it an invaluable tool for studying lipid metabolism, membrane dynamics, and cholesterol transport pathways.[1] Its structural similarity to native cholesterol allows it to be incorporated into cellular membranes and participate in cellular processes, serving as a reliable tracer for cholesterol trafficking.

Structure and Physicochemical Properties

The chemical structure of this compound consists of the rigid steroid nucleus of cholesterol with the NBD fluorophore attached to the C-25 position of the cholesterol side chain. This positioning of the bulky NBD group in the hydrophobic tail of the molecule influences its behavior within the lipid bilayer.

Below is a diagram illustrating the chemical structure of this compound and its putative orientation within a cellular membrane.

Caption: Structure of this compound in a lipid bilayer.

Chemical Properties

The key chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₈N₄O₄ | [2] |

| Molecular Weight | 564.76 g/mol | [2] |

| Appearance | Yellow to orange solid | |

| Solubility | Soluble in ethanol, DMSO, and chloroform | [3] |

| Storage | Store at -20°C, protected from light |

Photophysical Properties

This compound exhibits fluorescence in the visible spectrum, with its photophysical properties being sensitive to the local environment. This sensitivity can be exploited to probe changes in membrane properties.

| Property | Value | Conditions | Reference |

| Excitation Maximum (λex) | ~460-485 nm | Varies with solvent/membrane polarity | [3] |

| Emission Maximum (λem) | ~530-540 nm | Varies with solvent/membrane polarity | [3] |

| Fluorescence Lifetime (τ) | 5.1 ± 0.1 ns | In control HEK293 cells | [4] |

| 4.4 ± 0.1 ns | In cholesterol-depleted HEK293 cells | [4] | |

| Quantum Yield (Φ) | Data not consistently available | ||

| Molar Extinction Coefficient (ε) | Data not consistently available |

Comparison with Other Fluorescent Cholesterol Analogs

Several fluorescent cholesterol analogs are available to researchers, each with its own advantages and disadvantages. The choice of probe depends on the specific application.

| Fluorescent Analog | Advantages | Disadvantages |

| This compound | - Good for trafficking studies.[5] - Commercially available. | - Bulky NBD group can perturb membrane structure. - May not perfectly mimic the behavior of native cholesterol. - Can be mistargeted to mitochondria in some cell types.[6] |

| Dehydroergosterol (DHE) | - Structurally very similar to cholesterol. - Closely mimics the biophysical properties of cholesterol. | - Lower quantum yield and photostability. - Requires UV excitation, which can be phototoxic to cells. |

| BODIPY-Cholesterol | - High quantum yield and photostability. - Bright fluorescence. | - The large BODIPY fluorophore can significantly alter the molecule's properties and localization. |

Experimental Protocols

This compound is a versatile tool for a variety of cell-based assays. Below are detailed protocols for two common applications: cholesterol uptake and efflux assays.

Cholesterol Uptake Assay

This protocol describes a method for measuring the uptake of cholesterol into cultured cells using this compound.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in ethanol)

-

Cultured cells (e.g., macrophages, hepatocytes)

-

Serum-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

Black, clear-bottom 96-well plates

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Preparation of Labeling Medium: Prepare the this compound labeling medium by diluting the stock solution in serum-free medium to the desired final concentration (e.g., 5-10 µg/mL).

-

Cell Labeling:

-

Aspirate the growth medium from the cells.

-

Wash the cells once with PBS.

-

Add the this compound labeling medium to each well.

-

Incubate the cells for the desired time period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

-

-

Washing:

-

Aspirate the labeling medium.

-

Wash the cells three times with cold PBS to remove unincorporated this compound.

-

-

Quantification:

-

Add PBS or a suitable buffer to each well.

-

Measure the fluorescence intensity using a fluorescence plate reader (e.g., λex = 485 nm, λem = 535 nm).

-

Alternatively, visualize the cellular uptake using a fluorescence microscope.

-

Cholesterol Efflux Assay

This protocol outlines a method to measure the efflux of cholesterol from cells to extracellular acceptors, such as High-Density Lipoprotein (HDL) or apolipoprotein A-I (apoA-I).

Caption: Workflow of a cholesterol efflux assay using this compound.

Materials:

-

Cells loaded with this compound (as described in the uptake protocol)

-

Serum-free cell culture medium

-

Cholesterol acceptors (e.g., HDL, apoA-I)

-

Cell lysis buffer (e.g., 0.1% SDS in PBS)

-

96-well plates (one for cells, one for supernatant)

-

Fluorescence plate reader

Procedure:

-

Cell Loading: Load cells with this compound as described in the uptake protocol.

-

Equilibration: After loading, wash the cells and incubate them in serum-free medium for a period (e.g., 1-2 hours) to allow for the equilibration of the fluorescent cholesterol within the cellular pools.

-

Efflux Induction:

-

Aspirate the equilibration medium.

-

Add serum-free medium containing the cholesterol acceptors (e.g., HDL or apoA-I) at various concentrations. Include a control with no acceptor.

-

Incubate for a specific time (e.g., 4-24 hours) at 37°C.

-

-

Sample Collection:

-

Carefully collect the supernatant from each well and transfer it to a new 96-well plate.

-

Wash the cells once with PBS.

-

Lyse the cells by adding cell lysis buffer to each well.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of the supernatant and the cell lysate using a fluorescence plate reader.

-

-

Calculation of Percent Efflux:

-

Percent Efflux = [Fluorescence of Supernatant / (Fluorescence of Supernatant + Fluorescence of Lysate)] x 100

-

Applications in Research

This compound is a powerful tool for investigating various aspects of cholesterol biology.

Cholesterol Trafficking and Metabolism

The primary application of this compound is to trace the movement of cholesterol between different cellular compartments. By using fluorescence microscopy, researchers can visualize the uptake of this compound from the plasma membrane and its subsequent transport to organelles such as the endoplasmic reticulum, Golgi apparatus, and lipid droplets.

Caption: Simplified overview of cellular cholesterol trafficking pathways.

Membrane Structure and Function

The fluorescence properties of the NBD group are sensitive to the polarity of its environment. This characteristic can be used to study the local environment of cholesterol in different membrane domains, such as lipid rafts. Changes in fluorescence intensity or lifetime can indicate alterations in membrane fluidity and organization.

High-Throughput Screening for Drug Discovery

The cell-based assays described above can be adapted for high-throughput screening (HTS) to identify compounds that modulate cholesterol uptake or efflux. This is particularly relevant for the development of drugs targeting cardiovascular diseases, such as atherosclerosis.

Limitations and Considerations

While this compound is a valuable research tool, it is important to be aware of its limitations:

-

Structural Perturbation: The NBD group is bulky and may alter the biophysical properties of the cholesterol molecule, potentially affecting its interaction with membrane lipids and proteins.

-

Mislocalization: In some cell types, this compound has been reported to accumulate in mitochondria, which is not a primary site of cholesterol trafficking.[6]

-

Photobleaching: Like all fluorophores, the NBD group is susceptible to photobleaching, which can be a limitation in long-term imaging experiments.

Researchers should carefully consider these limitations and, when possible, validate their findings with other methods, such as using different fluorescent cholesterol analogs or biochemical assays with radiolabeled cholesterol.

Conclusion

This compound remains a cornerstone for studying cellular cholesterol dynamics. Its utility in tracing cholesterol movement, coupled with its adaptability to high-throughput screening, ensures its continued relevance in both fundamental research and drug discovery. By understanding its properties and limitations, researchers can effectively employ this fluorescent probe to gain valuable insights into the complex world of lipid biology.

References

- 1. Synthesis and Characterization of a Novel Intrinsically Fluorescent Analog of Cholesterol with Improved Photophysical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. avantiresearch.com [avantiresearch.com]

- 3. interchim.fr [interchim.fr]

- 4. FLIM studies of 22- and 25-NBD-cholesterol in living HEK293 cells: plasma membrane change induced by cholesterol depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

applications of 25-NBD Cholesterol in cell biology

An In-depth Technical Guide to 25-NBD Cholesterol in Cell Biology

Introduction

This compound (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)-23,24-Bisnor-5-Cholen-3β-ol) is a fluorescent analog of cholesterol that has become an indispensable tool in cell biology research. Its utility lies in its ability to mimic the behavior of native cholesterol, allowing for the visualization and tracking of cholesterol transport and distribution within living cells. The fluorescent NBD group attached to the cholesterol molecule allows for its detection using fluorescence microscopy and other fluorescence-based techniques. This guide provides a comprehensive overview of the applications of this compound, with a focus on its use in studying cholesterol trafficking, membrane dynamics, and its role in various disease states.

Core Applications in Cellular Cholesterol Trafficking

This compound is extensively used to investigate the intricate pathways of cholesterol movement within and between cells. Its fluorescent properties enable real-time visualization of these dynamic processes.

Cholesterol Uptake and Influx

One of the primary applications of this compound is to monitor the uptake of cholesterol from the extracellular environment. It is often used as a tracer to study the influx of high-density lipoprotein (HDL) cholesterol into cells. The probe is also utilized to investigate the role of specific transporters, such as the Niemann-Pick C1-like 1 (NPC1L1) protein, in cholesterol absorption. Studies have shown that this compound can be used to screen for inhibitors of NPC1L1-mediated cholesterol uptake.

Intracellular Cholesterol Transport

Once inside the cell, cholesterol is transported between various organelles, including the endoplasmic reticulum (ER), Golgi apparatus, and the plasma membrane. This compound allows researchers to dissect these intracellular trafficking pathways. It has been instrumental in studying the transport of cholesterol from the plasma membrane to the ER for esterification. Furthermore, it has been used to investigate the movement of cholesterol from late endosomes/lysosomes to other cellular compartments, a process that is defective in Niemann-Pick type C disease.

Cholesterol Efflux

The reverse process of cholesterol efflux, the removal of cholesterol from cells, is a critical step in maintaining cholesterol homeostasis. This compound is a valuable tool for studying the efflux of cholesterol to extracellular acceptors like HDL. This process is often mediated by transporters such as ABCA1 and ABCG1. Assays using this compound are commonly employed to screen for compounds that can promote cholesterol efflux, which is a key therapeutic strategy for atherosclerosis.

Experimental Protocols

Cellular Cholesterol Uptake Assay

This protocol outlines a method for measuring the uptake of this compound by cultured cells.

Materials:

-

Cultured cells (e.g., HepG2, CHO)

-

This compound

-

Serum-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Methodology:

-

Seed cells in a suitable culture plate and allow them to adhere overnight.

-

Wash the cells with serum-free medium to remove any residual cholesterol.

-

Prepare a working solution of this compound in serum-free medium. The final concentration may vary depending on the cell type but is typically in the range of 1-5 µg/mL.

-

Incubate the cells with the this compound solution for a specified time (e.g., 1-4 hours) at 37°C.

-

After incubation, wash the cells three times with cold PBS to remove any unincorporated probe.

-

For quantitative analysis, lyse the cells and measure the fluorescence using a fluorometer.

-

For qualitative analysis, visualize the cells directly using a fluorescence microscope.

Intracellular Cholesterol Trafficking Assay

This protocol describes a pulse-chase experiment to monitor the movement of this compound within the cell.

Materials:

-

Cultured cells

-

This compound

-

Serum-free medium

-

Complete medium (containing serum)

-

Fluorescence microscope with time-lapse imaging capabilities

Methodology:

-

Label the cells with this compound as described in the uptake assay (the "pulse").

-

After the initial labeling period, wash the cells with serum-free medium.

-

Add complete medium to the cells (the "chase") and incubate for various time points.

-

At each time point, acquire images of the cells using a fluorescence microscope to track the subcellular localization of the this compound. The probe will initially be at the plasma membrane and will subsequently move to internal organelles like the Golgi and ER.

Cholesterol Efflux Assay

This protocol provides a method to measure the efflux of this compound from cells to an extracellular acceptor.

Materials:

-

Cultured cells (e.g., macrophages)

-

This compound

-

Serum-free medium

-

Cholesterol acceptor (e.g., HDL, ApoA1)

-

Fluorometer

Methodology:

-

Label the cells with this compound as described in the uptake assay.

-

After labeling, wash the cells to remove excess probe.

-

Incubate the labeled cells with serum-free medium containing the cholesterol acceptor for a specific time (e.g., 1-6 hours).

-

Collect the medium, which now contains the effluxed this compound.

-

Measure the fluorescence of the medium using a fluorometer. The amount of fluorescence is proportional to the amount of cholesterol efflux.

Quantitative Data Summary

| Application Area | Key Parameter Measured | Typical Range of Values | Cell Types Used | Reference |

| Cholesterol Uptake | Inhibition of NPC1L1-mediated uptake by Ezetimibe | IC50: ~50 nM | Caco-2 cells | |

| Intracellular Trafficking | Rate of transport from plasma membrane to ER | t1/2: ~30 min - 2 hr | CHO, Fibroblasts | |

| Cholesterol Efflux | Increase in efflux with ABCA1 overexpression | 2-4 fold increase | Macrophages, BHK cells | |

| Membrane Microdomain Analysis | Partitioning into lipid rafts | Enrichment factor: 1.5 - 3 | Various |

Visualizing Cellular Processes with this compound

The following diagrams illustrate key cellular pathways and experimental workflows involving this compound.

Caption: Cholesterol uptake via HDL and NPC1L1 transporter.

25-NBD Cholesterol as a fluorescent cholesterol analog

An In-depth Exploration of a Fluorescent Cholesterol Analog for Cellular Trafficking and Drug Development Studies

Introduction

25-NBD Cholesterol (25-[N-[(7-nitro-2-1,3-benzoxadiazol-4-yl)methyl]amino]-27-norcholesterol) is a fluorescently labeled derivative of cholesterol widely utilized in biological research.[1] By covalently attaching a nitrobenzoxadiazole (NBD) fluorophore to the cholesterol side chain, this analog allows for the direct visualization and quantification of cholesterol dynamics within cellular and model membrane systems.[2] Its ability to mimic native cholesterol in various biological processes makes it an invaluable tool for investigating cholesterol transport, metabolism, membrane organization, and lipid-protein interactions.[][4] This guide provides a comprehensive overview of this compound, its properties, experimental applications, and the signaling pathways it helps to elucidate.

Physicochemical and Spectroscopic Properties

This compound is a yellow-orange powder that is typically stored at -20°C.[1][5] The NBD group is a small, environmentally sensitive fluorophore, meaning its fluorescence properties can change in response to the polarity of its local environment.[6] This characteristic is particularly useful for studying its distribution across different cellular compartments and membranes.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₃H₄₈N₄O₄ | [7] |

| Molecular Weight | 564.76 g/mol | [1] |

| Purity | >99% (by TLC) | [1] |

| Excitation Maximum (λex) | ~463-485 nm | [8][9][10] |

| Emission Maximum (λem) | ~530-545 nm | [6][8][11] |

| Fluorescence Lifetime (τ) | Control HEK293 Cells: 5.1 ± 0.1 ns; β-CDX-treated: 4.4 ± 0.1 ns | [12] |

| Storage Temperature | -20°C | [1] |

Note: Excitation and emission maxima can exhibit slight shifts depending on the solvent and local environment (e.g., membrane vs. aqueous solution).[6][11]

Key Applications in Research

The unique properties of this compound have led to its adoption in a wide range of research areas, particularly in the study of lipid biology and drug development.

Cholesterol Trafficking and Uptake

A primary application of this compound is to monitor the movement of cholesterol into and within cells. Researchers can track its internalization from the plasma membrane to various organelles, such as the endoplasmic reticulum and lipid droplets.[13][14] This is crucial for understanding the mechanisms of cholesterol homeostasis and the pathophysiology of diseases like atherosclerosis and Niemann-Pick disease.[]

Cholesterol Efflux and Reverse Cholesterol Transport

This compound is a well-established tool for measuring cholesterol efflux, a key step in reverse cholesterol transport (RCT).[2] In these assays, cells are first loaded with the fluorescent analog, and the rate at which it is transferred to extracellular acceptors like high-density lipoprotein (HDL) or apolipoprotein A-1 (apoA-1) is quantified.[2] These studies have demonstrated a strong correlation between this compound efflux and the efflux of radiolabeled [³H]-cholesterol, validating its use as a safer, non-radioactive alternative.[2] This application is vital for screening compounds that may promote cholesterol efflux and have therapeutic potential for cardiovascular disease.

Drug Discovery and Development

In the context of drug development, this compound serves as a probe in high-throughput screening assays to identify compounds that modulate cholesterol transport.[2][9] For instance, it has been used to study inhibitors of key cholesterol transport proteins like Niemann-Pick C1-Like 1 (NPC1L1), the target of the cholesterol absorption inhibitor ezetimibe.[10]

Membrane Biophysics and Lipid-Protein Interactions

The fluorescent nature of this compound allows for the study of its distribution within lipid bilayers and its interaction with membrane proteins.[4] It has been used to investigate the formation of lipid domains and to probe the binding of cholesterol to specific proteins, such as steroidogenic acute regulatory protein (StAR) and various oxidoreductases.[6][15]

Experimental Protocols

Detailed methodologies are critical for reproducible results. Below are summaries of common experimental protocols using this compound.

Protocol 1: Cellular Cholesterol Uptake Assay

This protocol is adapted from methods used for various adherent and suspension cell lines, such as Caco-2, HepG2, and Jurkat cells.[10][16][17]

1. Cell Preparation:

-

Seed cells in a suitable format (e.g., 96-well black, clear-bottom plate) and culture until they reach the desired confluency.

-

For suspension cells, seed at a density of approximately 5x10⁵ cells/mL.[17]

2. Preparation of this compound Loading Medium:

-

Prepare a stock solution of this compound (e.g., 1-2 mM in ethanol).[9][16]

-

Dilute the stock solution into serum-free cell culture medium to a final working concentration, typically ranging from 5 µM to 20 µg/mL.[9][16]

3. Treatment and Incubation:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Add the experimental compounds (e.g., potential inhibitors or enhancers of cholesterol uptake) or vehicle control to the cells, diluted in the this compound loading medium.[16]

-

Incubate the cells for a specified period, which can range from 1 hour to 72 hours, at 37°C in a CO₂ incubator.[10][16]

4. Measurement:

-

For Plate Reader/Microscopy: Wash the cells twice with cold PBS to remove extracellular probe. Replace the medium with an appropriate assay buffer.[16][17] Measure the fluorescence intensity using a microplate reader (Ex/Em ≈ 485/535 nm) or visualize the cellular distribution with a fluorescence microscope.[10][17]

-

For Flow Cytometry: Collect the cells, wash with PBS by centrifugation (250 x g for 5 minutes), and resuspend in assay buffer.[16][17] Analyze the fluorescence of the cell population immediately using a flow cytometer, typically with a channel suitable for FITC/GFP (e.g., FL1).[16]

Protocol 2: Cholesterol Efflux Assay in Macrophages

This protocol is based on studies using THP-1 derived macrophages, a common model for studying atherosclerosis.[2]

1. Cell Differentiation and Plating:

-

Culture THP-1 monocytes in RPMI 1640 medium supplemented with 20% fetal bovine serum (FBS).

-

Seed the cells (e.g., 2x10⁶ cells/well in a 12-well plate) and differentiate them into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 72 hours.[2]

2. Loading with this compound:

-

Wash the differentiated macrophages with PBS.

-

Incubate the cells with 5 µM this compound in phenol red-free RPMI 1640 medium for 4 hours at 37°C.[2]

3. Efflux to Acceptors:

-

Wash the cells three times with PBS to remove the loading medium.

-

Add fresh serum-free medium containing the cholesterol acceptors (e.g., HDL at 5-100 µg/mL or apoA-1 at 10-100 µg/mL).[2]

-

Incubate for an additional 4 hours at 37°C to allow for cholesterol efflux.[2]

4. Quantification:

-

Collect the medium (containing the effluxed this compound). To optimize the signal, add an equal volume of pure ethanol to the medium samples in a new 96-well plate.[9]

-

Lyse the cells remaining in the plate with a lysis solution (e.g., 0.1% Triton X-100) to measure the intracellular this compound.[2][9]

-

Measure the fluorescence intensity (FI) of both the medium and the cell lysate at Ex/Em ≈ 463/536 nm.[9]

-

Calculate the percent efflux as: (FI_medium / (FI_medium + FI_cell_lysate)) * 100.

Signaling Pathways and Transport Mechanisms

This compound has been instrumental in dissecting the complex pathways of cholesterol transport.

Intestinal Cholesterol Absorption via NPC1L1

Dietary cholesterol absorption in the intestine is primarily mediated by the Niemann-Pick C1-Like 1 (NPC1L1) protein. This compound has been used to study this pathway, although some studies suggest it can also be absorbed via an NPC1L1-independent mechanism.[8][18] The drug ezetimibe inhibits cholesterol uptake by binding to NPC1L1, a process that can be monitored using this compound uptake assays.[10][19]

Reverse Cholesterol Transport and ABC Transporters

Reverse cholesterol transport (RCT) is the process of moving excess cholesterol from peripheral tissues back to the liver for excretion. This pathway is critical for preventing the buildup of cholesterol in macrophages, which leads to foam cell formation in atherosclerosis. Key players in the initial step of RCT—cholesterol efflux—are the ATP-binding cassette (ABC) transporters, particularly ABCA1 and ABCG1.[20][21] this compound efflux assays are a cornerstone for studying the function of these transporters.[2]

Caveolae-Mediated Endocytosis

Studies have shown that the internalization of this compound from liposomal delivery vehicles can be significantly inhibited by filipin, an agent that blocks caveolae-mediated endocytosis.[13][14] This suggests that, in certain contexts, cholesterol uptake follows this specific endocytic pathway, which is distinct from clathrin-mediated pathways.

Advantages and Limitations

Advantages:

-

Direct Visualization: Enables real-time imaging of cholesterol dynamics in living cells.[11]

-

High Sensitivity: Fluorescence detection is highly sensitive, allowing for the use of low, physiologically relevant concentrations.[2]

-

Non-Radioactive: Provides a safer alternative to [³H]-cholesterol for uptake and efflux assays.[2]

-

High-Throughput Screening: Amenable to microplate-based formats for high-throughput screening of drug candidates.[9]

Limitations:

-

Bulky Fluorophore: The NBD group is bulkier than a hydrogen atom, which can potentially alter the molecule's behavior compared to native cholesterol.[] Some studies note that it may not perfectly mimic the distribution of other cholesterol analogs like dehydroergosterol (DHE).[]

-

Metabolic Alteration: The NBD group can be metabolically altered by cells, which could potentially affect its localization and fluorescence properties over long incubation times.[22]

-

Photobleaching: Like all fluorophores, the NBD group is susceptible to photobleaching during intense or prolonged imaging experiments.[4]

Conclusion

This compound remains a powerful and versatile tool for cell biologists, biochemists, and drug development professionals. Its ability to provide quantitative and spatial information on cholesterol transport and distribution has significantly advanced our understanding of lipid metabolism and its role in health and disease. While researchers must remain aware of its limitations, particularly the structural perturbation introduced by the NBD moiety, its utility in well-designed experiments is undisputed. From elucidating the function of transport proteins like NPC1L1 and ABCA1 to enabling high-throughput drug screens, this compound continues to be an essential probe in the study of cellular lipid dynamics.

References

- 1. This compound powder 99 TLC Avanti Polar Lipids [sigmaaldrich.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound powder 99 TLC Avanti Polar Lipids [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. avantiresearch.com [avantiresearch.com]

- 8. Use of NBD-cholesterol to identify a minor but NPC1L1-independent cholesterol absorption pathway in mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay [jove.com]

- 10. mdpi.com [mdpi.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. FLIM studies of 22- and 25-NBD-cholesterol in living HEK293 cells: plasma membrane change induced by cholesterol depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cholesterol transport from liposomal delivery vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cholesterol transport from liposomal delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of the fluorescent probes Nile Red and 25-NBD-cholesterol as substrates for steroid-converting oxidoreductases using pure enzymes and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. content.abcam.com [content.abcam.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ABC transporters and cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of 25-NBD Cholesterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-[N-[(7-nitro-2-1,3-benzoxadiazol-4-yl)methyl]amino]-27-norcholesterol, commonly known as 25-NBD Cholesterol, is a fluorescent analog of cholesterol that has become an invaluable tool in the study of lipid metabolism, membrane dynamics, and cholesterol transport.[] Its utility stems from the covalent attachment of the nitrobenzoxadiazole (NBD) fluorophore to the cholesterol side chain, which allows for the direct visualization and quantification of cholesterol trafficking in living cells and model membrane systems.[][2] Unlike some other fluorescent sterols, this compound closely mimics the structure of native cholesterol, enabling it to effectively probe cholesterol-rich domains within cellular membranes.[3] This technical guide provides a comprehensive overview of the synthesis of this compound, quantitative data from key studies, detailed experimental protocols for its application, and visualizations of relevant biological pathways.

Synthesis of this compound

Proposed Synthesis of 25-amino-27-norcholesterol:

The synthesis would likely start from a readily available cholesterol derivative, such as 25-hydroxycholesterol. The hydroxyl group at the C-25 position can be converted to an amino group through a series of standard organic chemistry reactions. A possible route is outlined below:

-

Oxidation of 25-hydroxycholesterol: The hydroxyl group at C-25 is oxidized to a ketone, yielding 26-norcholest-5-en-3β-ol-25-one.[4]

-

Reductive Amination: The resulting ketone undergoes reductive amination. This reaction involves the formation of an imine intermediate by reacting the ketone with an ammonia source (e.g., ammonia in the presence of a reducing agent like sodium cyanoborohydride), which is then reduced to the primary amine, yielding 25-amino-27-norcholesterol.

Reaction with 4-chloro-7-nitrobenzofurazan (NBD-Cl):

Once the 25-amino-27-norcholesterol precursor is obtained, it is reacted with NBD-Cl to yield the final product, this compound. NBD-Cl is a well-known reagent that readily reacts with primary and secondary amines to form fluorescent NBD-adducts.[5]

-

Reaction: The primary amine of 25-amino-27-norcholesterol acts as a nucleophile, attacking the electron-deficient aromatic ring of NBD-Cl and displacing the chlorine atom. This reaction is typically carried out in an organic solvent in the presence of a base to neutralize the HCl generated.

The final product, this compound, can then be purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Quantitative Data

The following tables summarize key quantitative data from various studies utilizing this compound.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₈N₄O₄ | [] |

| Molecular Weight | 564.76 g/mol | [] |

| Appearance | Powder | [] |

| Storage Temperature | -20°C | [] |

| Excitation Maximum (λex) | ~464 nm (in aqueous solution) | [5] |

| Emission Maximum (λem) | ~512 nm (in aqueous solution) | [5] |

| Extinction Coefficient (ε) | 88,000 M⁻¹cm⁻¹ | [2] |

Table 2: Quantitative Data from Cellular and Biochemical Assays

| Parameter | Experimental System | Value | Reference |

| Fluorescence Lifetime (τ) | HEK293 cells (control) | 5.1 ± 0.1 ns | [6] |

| Fluorescence Lifetime (τ) | HEK293 cells (cholesterol depleted) | 4.4 ± 0.1 ns | [6] |

| Cholesterol Efflux Correlation (R²) | THP-1 macrophages (vs. [³H]-cholesterol with HDL) | 0.876 | [7][8] |

| Cholesterol Efflux Correlation (R²) | THP-1 macrophages (vs. [³H]-cholesterol with apoA-1) | 0.837 | [7][8] |

| Kₘ (for Cholesterol Oxidase) | Brevibacterium sterolicum | 58.1 ± 5.9 µM | |

| kcat (for Cholesterol Oxidase) | Brevibacterium sterolicum | 0.66 ± 0.14 s⁻¹ | |

| Cellular Uptake | THP-1 macrophages | Concentration and time-dependent, plateau at 4h | [8] |

Experimental Protocols

Cholesterol Efflux Assay Using this compound

This protocol is adapted from studies on cholesterol efflux from macrophages.

a. Cell Culture and Labeling:

-

Seed macrophages (e.g., THP-1 or RAW 264.7) in a 96-well plate at a suitable density.

-

Differentiate monocytes to macrophages if necessary (e.g., using PMA for THP-1 cells).

-

Label the cells with this compound (typically 1-5 µg/mL) in serum-free medium for 4-6 hours at 37°C.

-

Wash the cells twice with warm PBS to remove excess probe.

b. Cholesterol Efflux:

-

Add serum-free medium containing cholesterol acceptors (e.g., HDL, ApoA-1) to the labeled cells. A control with no acceptor should be included.

-

Incubate for a defined period (e.g., 4-24 hours) at 37°C.

c. Quantification:

-

After incubation, collect the medium from each well.

-

Lyse the cells in each well with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Measure the fluorescence intensity of the medium and the cell lysate using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm).

-

Calculate the percentage of cholesterol efflux as: (Fluorescence of medium) / (Fluorescence of medium + Fluorescence of cell lysate) x 100%.

Fluorescence Lifetime Imaging Microscopy (FLIM) of this compound

This protocol is based on the methodology used to study membrane properties in living cells.[6]

a. Cell Preparation and Labeling:

-

Plate cells (e.g., HEK293) on glass-bottom dishes suitable for microscopy.

-

Incubate the cells with a low concentration of this compound (e.g., 1 µg/mL) in serum-free medium for 1 hour at 37°C.

-

Wash the cells gently with warm PBS.

b. FLIM Imaging:

-

Use a confocal microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) system.

-

Excite the this compound with the pulsed laser at a wavelength near its absorption maximum (e.g., 470 nm).

-

Collect the emitted fluorescence through an appropriate emission filter (e.g., >500 nm).

-

Acquire FLIM data for a sufficient duration to obtain good photon statistics.

c. Data Analysis:

-

Analyze the FLIM data using appropriate software to fit the fluorescence decay curves.

-

A multi-exponential decay model is often required to accurately describe the fluorescence decay of this compound in the complex cellular environment.

-

The resulting fluorescence lifetime(s) can be used to map changes in the local membrane environment.

Mandatory Visualizations

Caption: Proposed synthesis and general experimental workflow for this compound.

Caption: Caveolae-mediated endocytosis pathway for cholesterol uptake.

References

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. interchim.fr [interchim.fr]

- 4. The synthesis and metabolism of [6-3H]-25-hydroxycholesterol in rat adrenal tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Synthesis and Characterization of a Novel Intrinsically Fluorescent Analog of Cholesterol with Improved Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New fluorescent cholesterol analogs as membrane probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the fluorescent probes Nile Red and 25-NBD-cholesterol as substrates for steroid-converting oxidoreductases using pure enzymes and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 25-NBD Cholesterol in Lipid Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 25-NBD cholesterol, a fluorescent analog of cholesterol, and its application in studying lipid metabolism. It covers its core properties, experimental protocols, and data interpretation, offering a valuable resource for researchers in cell biology and drug discovery.

Introduction to this compound

Cholesterol is an essential lipid vital for maintaining the structural integrity and fluidity of mammalian cell membranes. It also serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. The intricate processes of cholesterol uptake, transport, and efflux are tightly regulated, and their dysregulation is implicated in numerous diseases, most notably atherosclerosis and other cardiovascular diseases.

Studying the dynamics of cholesterol metabolism within the complex cellular environment presents significant challenges. This compound (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-Ol) was developed to address this need. It is a fluorescent cholesterol analog that contains the 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore attached to the cholesterol side chain. This modification allows for the direct visualization and quantification of cholesterol trafficking in living cells and in vitro systems, making it a powerful tool for lipid research.

The NBD group provides useful spectroscopic properties, including a high molar extinction coefficient and quantum yield, making it readily detectable by fluorescence microscopy and spectroscopy. Importantly, this compound closely mimics the behavior of native cholesterol in many cellular processes, including its incorporation into cell membranes and its transport by lipoproteins.

Key Applications in Lipid Metabolism

This compound has become an indispensable tool for investigating various aspects of cholesterol dynamics:

-

Cellular Cholesterol Uptake: It is widely used to study the mechanisms of cholesterol influx into cells, including receptor-mediated endocytosis of lipoproteins like low-density lipoprotein (LDL) and high-density lipoprotein (HDL).

-

Intracellular Cholesterol Trafficking: Researchers can track the movement of this compound between different organelles, such as the plasma membrane, endoplasmic reticulum, and late endosomes/lysosomes, providing insights into the pathways of intracellular cholesterol transport.

-

Cholesterol Efflux: The probe is instrumental in assays measuring the capacity of HDL and its components, such as apolipoprotein A-I (ApoA-I), to accept cholesterol from cells, a critical step in reverse cholesterol transport.

-

High-Throughput Screening (HTS): Its fluorescent properties make it suitable for developing high-throughput assays to screen for compounds that modulate cholesterol uptake, trafficking, or efflux, aiding in the discovery of new therapeutic agents.

-

Lipid Raft Studies: this compound can be used to study the dynamics and composition of lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids.

Quantitative Data and Properties

For effective experimental design, it is crucial to understand the physicochemical and spectral properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C33H46N4O4 | N/A |

| Molecular Weight | 562.75 g/mol | N/A |

| Excitation Maximum (in Ethanol) | ~470 nm | |

| Emission Maximum (in Ethanol) | ~540 nm | |

| Typical Cellular Loading Concentration | 1-5 µg/mL | |

| Typical Incubation Time for Uptake | 1-4 hours |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Cellular Cholesterol Uptake and Trafficking Assay

This protocol outlines the steps to label cells with this compound and visualize its uptake and intracellular distribution.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO or ethanol)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Cells of interest (e.g., macrophages, hepatocytes) cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of Labeling Medium: Prepare a working solution of this compound by diluting the stock solution in a serum-free or low-serum medium to a final concentration of 1-5 µg/mL. It is crucial to vortex the solution well to ensure proper dispersion.

-

Cell Labeling:

-

Wash the cells twice with warm PBS to remove any residual serum.

-

Add the this compound labeling medium to the cells.

-

Incubate the cells at 37°C in a CO2 incubator for 1-4 hours. The optimal time may vary depending on the cell type.

-

-

Washing:

-

After incubation, remove the labeling medium.

-

Wash the cells three times with cold PBS to remove unincorporated this compound and to stop further uptake.

-

-

Visualization:

-

Add fresh, pre-warmed culture medium or PBS to the cells.

-

Immediately visualize the cells using a fluorescence microscope. The NBD fluorescence will initially be concentrated in the plasma membrane and will gradually move to intracellular compartments.

-

For trafficking studies, cells can be chased in a label-free medium for various time points (e.g., 30 min, 1 hr, 4 hr) after the initial labeling period before imaging.

-

Caption: Workflow for a cellular cholesterol uptake and trafficking experiment using this compound.

Cholesterol Efflux Assay

This protocol measures the ability of cholesterol acceptors, such as HDL or ApoA-I, to remove this compound from cells.

Materials:

-

Cells labeled with this compound (as described in protocol 4.1)

-

Serum-free culture medium

-

Cholesterol acceptors: HDL (e.g., 50 µg/mL) or ApoA-I (e.g., 10 µg/mL)

-

96-well black, clear-bottom plates

-

Fluorometer

Procedure:

-

Cell Labeling: Label cells (e.g., macrophages) with this compound in a 96-well plate as described in protocol 4.1.

-

Equilibration: After labeling and washing, incubate the cells in a serum-free medium for 1 hour at 37°C to allow for the equilibration of the probe within the cellular membranes.

-

Efflux Induction:

-

Remove the equilibration medium.

-

Add serum-free medium containing the cholesterol acceptors (e.g., HDL, ApoA-I) to the appropriate wells. Include a control group with serum-free medium only (no acceptor).

-

Incubate at 37°C for a defined period (e.g., 4-6 hours).

-

-

Quantification:

-

After the efflux period, carefully collect the supernatant (medium) from each well.

-

Measure the fluorescence intensity of the supernatant using a fluorometer (Excitation: ~470 nm, Emission: ~540 nm). This represents the amount of this compound that has been effluxed from the cells.

-

To determine the total amount of incorporated this compound, lyse the cells in the wells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS) and measure the fluorescence of the cell lysate.

-

-

Calculation:

-

Calculate the percentage of cholesterol efflux using the following formula: % Efflux = (Fluorescence of Medium / (Fluorescence of Medium + Fluorescence of Cell Lysate)) * 100

-

Caption: Workflow for a cholesterol efflux assay using this compound.

Signaling and Transport Pathways

The movement of cholesterol is a complex process involving multiple proteins and pathways. This compound helps to visualize these pathways.

Caption: Simplified overview of intracellular cholesterol trafficking pathways studied with this compound.

Conclusion

This compound remains a cornerstone tool in lipid research, offering a direct and quantifiable means to study the complex dynamics of cholesterol metabolism. Its versatility in various applications, from live-cell imaging of cholesterol transport to high-throughput screening for novel therapeutics, ensures its continued relevance in advancing our understanding of cardiovascular and metabolic diseases. Proper experimental design and careful interpretation of data are paramount to leveraging the full potential of this powerful fluorescent probe.

Investigating Membrane Dynamics: A Technical Guide to 25-NBD Cholesterol

Audience: Researchers, scientists, and drug development professionals.

Introduction

25-NBD Cholesterol (25-{N-[(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-methyl]amino}-27-norcholesterol) is a fluorescent analog of cholesterol widely utilized in the study of membrane biology.[1][] By incorporating a nitrobenzoxadiazole (NBD) fluorophore on its alkyl side chain, it allows for the direct visualization and tracking of cholesterol within biological membranes and cells.[3][4] This enables researchers to investigate critical cellular processes, including membrane organization, lipid metabolism, cholesterol transport pathways, and the dynamics of lipid rafts.[][5][6] Its utility extends to research on diseases associated with cholesterol dysregulation, such as atherosclerosis and Niemann-Pick disease.[][7]

The NBD moiety's fluorescence is highly sensitive to the polarity of its environment, making this compound an effective probe for changes in membrane properties.[8][9] This guide provides an in-depth overview of its application, presenting key quantitative data, detailed experimental protocols, and visual workflows to facilitate its use in research and drug development.

Core Concepts: Cholesterol and Membrane Dynamics

Biological membranes are not homogenous structures. They are complex, dynamic assemblies of lipids and proteins. Cholesterol is a critical modulator of membrane properties, influencing fluidity, thickness, and lateral organization.[10] It plays a pivotal role in the formation of specialized microdomains known as lipid rafts . These are tightly packed, ordered domains enriched in sphingolipids and cholesterol (liquid-ordered, Lo phase) that float in the more fluid and disordered bulk membrane (liquid-disordered, Ld phase).[6][11]

Lipid rafts serve as platforms for organizing signaling molecules, influencing processes like signal transduction and protein trafficking.[11] The partitioning of molecules like this compound between these Lo and Ld phases provides insight into the membrane's organization and the behavior of cholesterol itself.[7][12]

Data Presentation

The fluorescent properties and kinetic parameters of this compound are crucial for experimental design and data interpretation. The following tables summarize key quantitative data from the literature.

Table 1: Fluorescence Properties of this compound

| Property | Value | Conditions / Notes | Source |

| Excitation Maximum (λex) | ~470 nm | Varies with solvent polarity. | [13] |

| Emission Maximum (λem) | ~530-545 nm | Emission is blue-shifted in more hydrophobic environments. For example, the emission maximum is 533 nm in ethanol and 545 nm in methanol. | [13] |

| Fluorescence Lifetime (τ) | 5.1 ± 0.1 ns | In control HEK293 cells (more ordered membrane). | [8][9] |

| Fluorescence Lifetime (τ) | 4.4 ± 0.1 ns | In cholesterol-depleted HEK293 cells (more hydrated/disordered membrane). | [8][9] |

Table 2: Kinetic and Partitioning Data

| Parameter | Value | Experiment / System | Source |

| Enzyme Kinetics (Km) | 58.1 ± 5.9 µM | Substrate: 25-NBD-Cholesterol; Enzyme: Cholesterol Oxidase (CHOX) from Brevibacterium sterolicum. | [14] |

| Enzyme Kinetics (kcat) | 0.66 ± 0.14 s⁻¹ | Substrate: 25-NBD-Cholesterol; Enzyme: Cholesterol Oxidase (CHOX) from Brevibacterium sterolicum. | [14] |

| Partitioning Preference | Ld phase | In ternary model membranes, this compound shows low ordering capacity and partitions into the liquid-disordered phase. | [15] |

| Intracellular Trafficking | Tends to localize to lysosomes in NPC1-/- cells; also targets mitochondria in CHO cells. | The bulky NBD group can influence its distribution compared to native cholesterol. | [7][13][15] |

Mandatory Visualizations

Diagrams created using Graphviz provide a clear visual representation of complex workflows and biological pathways relevant to the use of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Cholesterol in the Formation and Nature of Lipid Rafts in Planar and Spherical Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FLIM studies of 22- and 25-NBD-cholesterol in living HEK293 cells: plasma membrane change induced by cholesterol depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Lipid raft - Wikipedia [en.wikipedia.org]

- 12. NBD-Cholesterol Probes to Track Cholesterol Distribution in Model Membranes - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. Evaluation of the fluorescent probes Nile Red and 25-NBD-cholesterol as substrates for steroid-converting oxidoreductases using pure enzymes and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

25-NBD Cholesterol: A Technical Guide for Niemann-Pick Disease Research

This guide provides an in-depth overview of the application of 25-NBD Cholesterol, a fluorescent cholesterol analog, in the context of Niemann-Pick disease (NPC) research. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of quantitative data, and visualizations of relevant biological pathways.

Introduction to Niemann-Pick Disease and the Role of Cholesterol Trafficking

Niemann-Pick disease, particularly Type C (NPC), is a rare, inherited neurodegenerative disorder characterized by the accumulation of unesterified cholesterol and other lipids within the late endosomes and lysosomes (LE/L) of cells.[1][2] This accumulation is a result of mutations in the NPC1 or NPC2 genes, which encode for proteins essential for the egress of cholesterol from these organelles.[3][4] The subsequent disruption of intracellular cholesterol homeostasis leads to a cascade of cellular dysfunctions, including impaired autophagy and neuroinflammation, ultimately causing the severe neurovisceral symptoms of the disease.[5]

Understanding the dynamics of cholesterol trafficking is therefore central to NPC research. Fluorescently labeled cholesterol analogs, such as this compound (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-ol), serve as powerful tools to visualize and quantify the movement of cholesterol within living cells. The NBD fluorophore allows for the tracking of the cholesterol molecule as it is taken up by cells and transported through various intracellular compartments.

Quantitative Data on Cholesterol Accumulation in NPC

The hallmark of NPC is a significant increase in intracellular unesterified cholesterol. While filipin staining is a traditional method for visualizing this accumulation, quantitative data from various studies underscore the extent of this dysregulation.

| Parameter | Cell Type | Fold Increase in NPC vs. Normal Cells | Reference |

| Unesterified Cholesterol | Human Fibroblasts | 1.5 to 5-fold | [2] |

| Total Lipids | Human Fibroblasts | Up to 2.4-fold | [2] |

| Globotriaosylceramide (Gb3) | Human Fibroblasts | ~2.5-fold (average) | [2] |

Experimental Protocols

The following protocols are synthesized from various research articles and commercial assay guidelines to provide a comprehensive approach to using this compound in NPC research.

Live-Cell Imaging of this compound Uptake and Trafficking

This protocol allows for the visualization of cholesterol uptake and its subsequent trafficking to intracellular organelles in real-time.

Materials:

-

NPC patient-derived fibroblasts and normal control fibroblasts

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin/streptomycin

-

This compound (stock solution in ethanol or DMSO)

-

Serum-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

Confocal microscope with appropriate filter sets for NBD (Excitation/Emission: ~485/535 nm)

Procedure:

-

Cell Culture: Culture NPC and control fibroblasts on glass-bottom dishes suitable for microscopy until they reach 70-80% confluency.

-

Preparation of this compound: Dilute the this compound stock solution in serum-free culture medium to a final concentration of 20 µg/ml.[6] Protect the solution from light.

-

Cell Labeling:

-

Wash the cells twice with warm PBS.

-

Replace the medium with the this compound-containing serum-free medium.

-

Incubate the cells for various time points (e.g., 5, 10, 20, 30, 60 minutes) at 37°C to monitor uptake and trafficking.[7]

-

-

Imaging:

-

After incubation, wash the cells three times with PBS.

-

Image the cells immediately using a confocal microscope.

-

Capture images at different time points to observe the dynamic process of cholesterol trafficking. In normal cells, this compound will move from the plasma membrane to intracellular compartments, including the Golgi and endoplasmic reticulum. In NPC cells, a significant accumulation is expected in late endosomal/lysosomal compartments.

-

-

Data Analysis: Quantify the fluorescence intensity in different cellular regions to compare cholesterol distribution between NPC and control cells.

Quantification of this compound Esterification

A key feature of NPC is a defect in the esterification of exogenously supplied cholesterol.[8][9] This assay quantifies this defect using this compound.

Materials:

-

NPC and control fibroblasts

-

This compound

-

Cell lysis buffer

-

Hexane and isopropanol

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., petroleum ether:diethyl ether:acetic acid, 80:20:1 v/v/v)

-

Fluorescence scanner or TLC imaging system

Procedure:

-

Cell Treatment: Culture and treat cells with this compound as described in the live-cell imaging protocol (e.g., for 24 hours).

-

Lipid Extraction:

-

Wash cells with PBS and lyse them.

-

Extract the total lipids from the cell lysate using a hexane:isopropanol mixture.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Thin-Layer Chromatography:

-

Resuspend the dried lipid extract in a small volume of a suitable solvent (e.g., chloroform:methanol 2:1).

-

Spot the lipid extract onto a silica TLC plate alongside standards for free cholesterol and cholesteryl esters.

-

Develop the TLC plate in the developing solvent until the solvent front reaches near the top.

-

-

Analysis:

-

Air-dry the TLC plate.

-

Visualize and quantify the fluorescent spots corresponding to free this compound and esterified this compound using a fluorescence scanner.[9]

-

Calculate the percentage of esterified cholesterol: [Fluorescence of Cholesteryl Ester / (Fluorescence of Free Cholesterol + Fluorescence of Cholesteryl Ester)] x 100.[9] A significantly lower percentage of esterification is expected in NPC cells compared to controls.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows in NPC research.

Caption: Cholesterol trafficking pathway from LDL uptake to intracellular sorting.

Caption: Experimental workflow for analyzing this compound in NPC cells.

Conclusion

This compound is a valuable tool for investigating the cellular pathology of Niemann-Pick disease. Its fluorescent properties enable the direct visualization and quantification of defects in cholesterol trafficking and esterification that are central to the disease. The protocols and pathways detailed in this guide provide a framework for researchers to utilize this compound in their efforts to understand the mechanisms of NPC and to screen for potential therapeutic interventions. While this compound is a powerful probe, it is important to note that the bulky NBD group may influence its trafficking compared to native cholesterol, a consideration to be mindful of when interpreting results.

References

- 1. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantified increases of cholesterol, total lipid and globotriaosylceramide in filipin-positive Niemann-Pick type C fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. pnas.org [pnas.org]

- 8. Use of NBD-cholesterol to identify a minor but NPC1L1-independent cholesterol absorption pathway in mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of 25-NBD Cholesterol in Atherosclerosis Studies: An In-depth Technical Guide

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of lipids, cholesterol, and other substances in the artery walls, remains a leading cause of cardiovascular disease globally. The accumulation of cholesterol within macrophages, leading to the formation of "foam cells," is a hallmark of this pathology.[1] Understanding the intricate pathways of cholesterol uptake, trafficking, and efflux in macrophages is therefore paramount for developing effective therapeutic interventions. Fluorescently labeled cholesterol analogs have emerged as indispensable tools for visualizing and quantifying these dynamic processes in living cells. Among these, 25-[N-[(7-nitro-2-1,3-benzoxadiazol-4-yl)methyl]amino]-27-norcholesterol, or 25-NBD Cholesterol, has been widely utilized as a probe in atherosclerosis and lipid metabolism research.[]

This technical guide provides a comprehensive overview of the application of this compound in atherosclerosis studies. It details its properties, experimental protocols for its use in key assays, and its role in elucidating the molecular mechanisms of cholesterol transport.

Core Properties and Considerations of this compound

This compound is a cholesterol analog where the fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazole) group is covalently attached to the cholesterol side chain at position 25.[3][4] This modification imparts green fluorescence to the molecule, allowing for its detection using fluorescence microscopy and spectroscopy.[5]

Advantages:

-

Non-Radioactive Tracer: It serves as a valuable, non-radioactive alternative to traditional [3H]-cholesterol for tracking cholesterol movement, particularly in high-throughput screening assays for cholesterol efflux.[1][6]

-

Live-Cell Imaging: Enables real-time visualization of cholesterol dynamics, including uptake and intracellular distribution, in living cells.[7]

-

Versatility: It has been employed in a variety of studies, including those on cholesterol absorption, intracellular trafficking, and reverse cholesterol transport.[][8]

Limitations and Caveats: Despite its utility, researchers must be aware of its limitations, as the bulky NBD fluorophore can alter its physicochemical properties compared to native cholesterol.

-

Altered Biophysical Behavior: Molecular dynamics simulations and experimental studies have shown that NBD-labeled sterols may not fully mimic the behavior of cholesterol in phospholipid bilayers. They can adopt an "up-side down" orientation, with the fluorophore looping back towards the membrane surface, and they exhibit a lower capacity to order membrane lipids compared to cholesterol.[9][10]

-

Potential for Mistargeting: Some studies have noted that this compound can be mistargeted to mitochondria and does not always distribute to the same organelles as other cholesterol analogs like dehydroergosterol (DHE).[][9]

-

Alternative Transport Pathways: Research has shown that the intestinal absorption of this compound can occur through a pathway that is independent of the Niemann-Pick C1 Like-1 (NPC1L1) protein, the primary route for dietary cholesterol absorption. This suggests it is not a suitable tracer for NPC1L1-mediated transport.[8]

Data Presentation: Quantitative Insights

Quantitative data from studies using this compound and other fluorescent analogs are crucial for comparative analysis.

Table 1: Comparative Properties of Fluorescent Cholesterol Analogs

| Property | This compound | BODIPY-Cholesterol | Dehydroergosterol (DHE) & Cholestatrienol (CTL) |

| Type | Extrinsic (Tagged)[11] | Extrinsic (Tagged)[12][13] | Intrinsic[11] |

| Fluorophore Location | Carbon 25 (Side Chain)[3][9] | Carbon 24 (Side Chain)[9] | Part of the sterol ring system[11] |

| Membrane Partitioning | Prefers liquid-disordered (ld) phase[9] | Preferentially partitions into the liquid-ordered (lo) phase[9] | Highest preference for liquid-ordered (lo) phase[11] |

| Mimicry of Cholesterol | Compromised due to bulky NBD group; altered orientation and ordering capacity[][9][10] | Better mimic than NBD-cholesterol but less than DHE/CTL[9] | Considered the closest and most suitable mimics of cholesterol[3][9] |

| Fluorescence Intensity | Environmentally sensitive, which can complicate quantification[9] | Over 500-fold brighter than DHE[9] | Low quantum yield; requires UV excitation[4] |

Table 2: Correlation of NBD-Cholesterol vs. [³H]-Cholesterol Efflux Assays

| Cell Type | Cholesterol Acceptor | Correlation Coefficient (R²) | P-value | Reference |

| THP-1 Macrophages | HDL (5-100 µg/ml) | 0.876 | <0.001 | [1][6] |

| THP-1 Macrophages | apoA-1 (10-100 µg/ml) | 0.837 | <0.001 | [1][6] |

| Human PBMCs | HDL (50 µg/ml) | 0.887 | <0.001 | [1][6] |

| Human PBMCs | apoA-1 (50 µg/ml) | 0.872 | <0.001 | [6] |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of results from studies using this compound.

Protocol 1: Macrophage Cholesterol Efflux Assay

This protocol describes the measurement of cholesterol efflux from macrophages to extracellular acceptors, a key step in reverse cholesterol transport (RCT).

-

Cell Culture and Differentiation:

-

Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Induce differentiation into macrophages by treating the cells with 100 ng/ml of phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.[1]

-

-

Macrophage Loading with this compound:

-

Cholesterol Efflux Measurement:

-

Wash the labeled cells twice with warm PBS to remove excess probe.

-

Add serum-free medium containing the cholesterol acceptor of interest. Common acceptors include:

-

Incubate for a defined period, typically 4-6 hours, at 37°C to allow for cholesterol efflux.[1]

-

-

Quantification and Data Analysis:

-

After incubation, collect the medium (supernatant).

-

Lyse the cells remaining on the plate with a suitable lysis buffer (e.g., 0.1% Triton X-100).

-

Measure the fluorescence intensity (FI) of both the medium and the cell lysate using a microplate reader (Excitation ~485 nm, Emission ~535 nm).[8]

-

Calculate the percentage of cholesterol efflux using the following formula:

-

% Efflux = [FI(medium) / (FI(medium) + FI(cell lysate))] * 100

-

-

Protocol 2: Macrophage Cholesterol Uptake Assay

This protocol is used to quantify the internalization of cholesterol into macrophages, mimicking the initial stages of foam cell formation.

-

Cell Preparation:

-

Seed and differentiate THP-1 macrophages in a multi-well plate as described in Protocol 1.

-

-

Incubation with this compound:

-

Prepare a solution of this compound (e.g., 5-10 µM) in serum-free medium. To study lipoprotein-mediated uptake, this compound can be incorporated into oxidized LDL (ox-LDL).

-

Incubate the cells with the this compound solution for various time points (e.g., 30 min, 1h, 2h, 4h, 6h) at 37°C. Uptake is time- and concentration-dependent.[1]

-

-

Quantification of Uptake:

-

At each time point, remove the labeling medium and wash the cells thoroughly with cold PBS to stop the uptake process and remove surface-bound probe.

-

Lyse the cells.

-

Measure the fluorescence intensity of the cell lysate using a microplate reader.

-

The fluorescence intensity is directly proportional to the amount of this compound taken up by the cells. Data can be plotted as fluorescence intensity versus time or concentration.[1]

-

Visualizations: Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of the complex processes involved.

Caption: Experimental workflow for a macrophage cholesterol efflux assay using this compound.

Caption: Key pathways in macrophage cholesterol handling traced by this compound.

Caption: Classification of common fluorescent cholesterol analogs.

Conclusion

This compound is a pivotal tool in atherosclerosis research, offering a fluorescent, non-radioactive method to investigate the complex dynamics of cholesterol transport in macrophages. Its application in uptake and efflux assays has provided significant insights into the mechanisms of foam cell formation and reverse cholesterol transport. While it shows a strong correlation with traditional radioisotope methods in efflux studies, researchers must remain cognizant of its inherent limitations. The structural perturbation caused by the NBD group means it may not perfectly replicate the behavior of native cholesterol. Therefore, while this compound is excellent for high-throughput screening and visualizing general transport phenomena, findings should ideally be validated with other cholesterol analogs, such as DHE, or complementary biochemical methods to ensure the physiological relevance of the observed effects.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of NBD-cholesterol to identify a minor but NPC1L1-independent cholesterol absorption pathway in mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NBD-labeled cholesterol analogues in phospholipid bilayers: insights from molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. biorxiv.org [biorxiv.org]

25-NBD Cholesterol as a Tool in Alzheimer's Disease Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction